5-Bromo-3-fluorobenzene-1,2-diol
Overview
Description
5-Bromo-3-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 It is a derivative of benzene, where the hydrogen atoms at positions 5 and 3 are substituted by bromine and fluorine, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluorobenzene-1,2-diol typically involves the bromination and fluorination of benzene derivatives followed by hydroxylation. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline to form a diazonium salt, which is then reacted with cuprous bromide in hydrobromic acid to introduce the bromine atom . The hydroxyl groups are introduced through subsequent reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
5-Bromo-3-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic aromatic substitution. The aromatic ring can interact with electrophiles, forming intermediates that undergo further reactions to yield substituted products . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chlorobenzene-1,2-diol
- 5-Bromo-3-iodobenzene-1,2-diol
- 5-Bromo-3-methylbenzene-1,2-diol
Uniqueness
5-Bromo-3-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The combination of these substituents with hydroxyl groups makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-3-fluorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLYGHAJRXVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468877 | |
Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876861-29-9 | |
Record name | 5-Bromo-3-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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